Cas no 81474-46-6 (Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate)

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate structure
81474-46-6 structure
Product Name:Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
N.o CAS:81474-46-6
MF:C10H9BrO5
MW:289.079462766647
MDL:MFCD00792457
CID:720096
PubChem ID:11449108
Update Time:2025-10-29

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
    • 4-Bromo-7-methoxy-1,3-benzodioxole-5-carboxylicacidmethylester
    • METHYL 4-BROMO-7-METHOXY-BENZO[1,3]DIOXOLE-5-CARBOXYLATE
    • METHYL 2-BROMO-3,4-METHYLENEDIOXY-5-METHOXYBENZOATE
    • 2-BROMO-3,4-DIOXYMETHYLENE-5-METHYLOXYMETHYL BENZOATE
    • 4-BROMO-7-METHOXY-BENZO[1,3]DIOXOLE-5-CARBOXYLIC ACID METHYL ESTER
    • Methyl 4-bromo-7-methoxy-benzo[1,3]dioxole-5-
    • 1,3-Benzodioxole-5-carboxylic acid, 4-broMo-7-Methoxy-, Methyl ester
    • 4-bromo-7-methoxybenzo[1,3]dioxole-5-carboxylic acid methyl ester
    • methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate
    • Methyl 4-bromo-7-methoxybenzo-[d][1,3]dioxole-5-carboxylate
    • Benzoic acid, 2-bromo-5-methoxy-3,4-methylenedioxy-, methyl ester (6CI)
    • Methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate (ACI)
    • methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate
    • AG-205/12761249
    • CS-0150510
    • methyl 2-bromo-5-methoxy-3,4-methylenedioxybenzoate
    • AKOS015888813
    • AC-9315
    • LBTTXOWOLNELBG-UHFFFAOYSA-N
    • 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylic acid methyl ester
    • SR-01000514828
    • Methyl4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
    • AS-38030
    • SCHEMBL5360890
    • DB-056531
    • 81474-46-6
    • MFCD00792457
    • SR-01000514828-1
    • DTXSID90466277
    • MDL: MFCD00792457
    • Inchi: 1S/C10H9BrO5/c1-13-6-3-5(10(12)14-2)7(11)9-8(6)15-4-16-9/h3H,4H2,1-2H3
    • Chave InChI: LBTTXOWOLNELBG-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Br)=C2C(OCO2)=C(OC)C=1)OC

Propriedades Computadas

  • Massa Exacta: 287.96300
  • Massa monoisotópica: 287.96334g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 272
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 54Ų

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • Densidade: 1.617±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 106.5 ºC
  • Ponto de ebulição: 356.325 °C at 760 mmHg
  • Ponto de Flash: 169.299 °C
  • Índice de Refracção: 1.569                   
  • Solubilidade: Very 微溶 (0.2 g/L) (25 ºC),
  • PSA: 53.99000
  • LogP: 1.97300

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302
  • Declaração de Advertência: P264;P270;P301+P312;P330
  • Condição de armazenamento:Room temperature

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Dados aduaneiros

  • CÓDIGO SH:2932999099
  • Dados aduaneiros:

    中国海关编码:

    2932999099

    概述:

    2932999099. 其他仅含氧杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Preçomais >>

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Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic anhydride ;  4 h, reflux
Referência
Synthesis, separation, and theoretical studies of chiral biphenyl lignans (α- and β-DDB)
Chang, Junbiao; et al, Helvetica Chimica Acta, 2003, 86(6), 2239-2246

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2.5 h, 90 °C; 90 °C → rt
Referência
Optimization of synthesis technology of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate
Yin, Shumei; et al, Qingdao Keji Daxue Xuebao, 2010, 31(1), 12-15

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 105 °C
Referência
Synthesis of unsymmetrical biphenyls as potent cytotoxic agents
Wu, Gang; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(19), 5272-5276

Método de produção 4

Condições de reacção
Referência
Improvement on synthesis of DDB
Xie, Ju-chong; et al, Guangzhou Huagong, 2013, 41(7), 104-106

Método de produção 5

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  rt → 80 °C; 8 h, 80 °C
2.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  3 h, 110 - 120 °C
Referência
The metabolism and excretion of 2-methylaminoethoxycarbonyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2'-carboxylic acid (DDB-S) in rats and human
Yoo, Hye Hyun; et al, Rapid Communications in Mass Spectrometry, 2006, 20(13), 1981-1988

Método de produção 6

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  Potassium sulfate
2.1 -
Referência
Biphenyl derivatives, their preparation, and antihepatopathic agents containing them
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2.5 h, 80 - 95 °C
2.1 Reagents: Bromine Solvents: Chloroform ;  rt
Referência
Synthesis of intermediates of bifendate
Liu, Yue-jin; et al, Shenyang Huagong Daxue Xuebao, 2013, 27(2), 123-125

Método de produção 8

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 120 °C
2.1 Reagents: Iron ,  Bromine Solvents: Dichloromethane ;  -78 °C; -78 °C → 0 °C; 4 h, 0 °C
Referência
Isolation, synthesis, and neurite outgrowth-promoting activity of illicinin A from the flowers of Illicium anisatum
Takaoka, Shigeki; et al, Tetrahedron, 2009, 65(40), 8354-8361

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Bromine Solvents: Acetic acid ;  12 - 15 °C; 2 h, rt
Referência
Efficient synthesis of γ-DDB
Chang, Junbiao; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(9), 2131-2136

Método de produção 10

Condições de reacção
1.1 Reagents: Bromine Solvents: Dichloromethane ;  40 °C; 1.5 h, 40 °C; 1 h, reflux
1.2 Solvents: Water ;  15 min, reflux; 15 min, reflux
2.1 -
Referência
Improvement on synthesis of DDB
Xie, Ju-chong; et al, Guangzhou Huagong, 2013, 41(7), 104-106

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  2 h, rt
2.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Chloroform ;  24 h, rt
3.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  overnight, 110 °C
Referência
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Método de produção 12

Condições de reacção
1.1 -
2.1 Reagents: Bromine Solvents: Dichloromethane ;  40 °C; 1.5 h, 40 °C; 1 h, reflux
2.2 Solvents: Water ;  15 min, reflux; 15 min, reflux
3.1 -
Referência
Improvement on synthesis of DDB
Xie, Ju-chong; et al, Guangzhou Huagong, 2013, 41(7), 104-106

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  overnight, 110 °C
Referência
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Método de produção 14

Condições de reacção
1.1 Reagents: Iron ,  Bromine Solvents: Dichloromethane ;  -78 °C; -78 °C → 0 °C; 4 h, 0 °C
Referência
Isolation, synthesis, and neurite outgrowth-promoting activity of illicinin A from the flowers of Illicium anisatum
Takaoka, Shigeki; et al, Tetrahedron, 2009, 65(40), 8354-8361

Método de produção 15

Condições de reacção
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  3 h, 110 - 120 °C
Referência
The metabolism and excretion of 2-methylaminoethoxycarbonyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2'-carboxylic acid (DDB-S) in rats and human
Yoo, Hye Hyun; et al, Rapid Communications in Mass Spectrometry, 2006, 20(13), 1981-1988

Método de produção 16

Condições de reacção
Referência
Effect of carbon, silicon and aluminum on surface reaction of austenitic stainless steel powder during sintering
Wu, Yikun; et al, Advances in Powder Metallurgy & Particulate Materials, 1992, 353, 353-62

Método de produção 17

Condições de reacção
1.1 Reagents: Potassium carbonate ;  80 - 90 °C
Referência
Improved preparation of a biphenyldicarboxylate as glutamic-pyruvic transaminase inhibitor
, China, , ,

Método de produção 18

Condições de reacção
Referência
Blocking group-directed diastereoselective total synthesis of (±)-α-noscapine
Ni, Jizhi; et al, Tetrahedron, 2011, 67(29), 5162-5167

Método de produção 19

Condições de reacção
1.1 -
2.1 -
3.1 Reagents: Bromine Solvents: Dichloromethane ;  40 °C; 1.5 h, 40 °C; 1 h, reflux
3.2 Solvents: Water ;  15 min, reflux; 15 min, reflux
4.1 -
Referência
Improvement on synthesis of DDB
Xie, Ju-chong; et al, Guangzhou Huagong, 2013, 41(7), 104-106

Método de produção 20

Condições de reacção
1.1 Reagents: Bromine Solvents: Dibromomethane ,  1,2-Dichloroethane ;  5 h, 0 °C
2.1 Catalysts: Sulfuric acid Solvents: Methanol ;  rt → 80 °C; 8 h, 80 °C
3.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  3 h, 110 - 120 °C
Referência
The metabolism and excretion of 2-methylaminoethoxycarbonyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2'-carboxylic acid (DDB-S) in rats and human
Yoo, Hye Hyun; et al, Rapid Communications in Mass Spectrometry, 2006, 20(13), 1981-1988

Método de produção 21

Condições de reacção
1.1 Reagents: Borax (B4Na2O7.10H2O) ,  Sodium hydroxide Solvents: Water ;  2 h, 25 °C; 25 °C
1.2 Reagents: Sulfuric acid ;  5 h, 25 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2.5 h, 80 - 95 °C
3.1 Reagents: Bromine Solvents: Chloroform ;  rt
Referência
Synthesis of intermediates of bifendate
Liu, Yue-jin; et al, Shenyang Huagong Daxue Xuebao, 2013, 27(2), 123-125

Método de produção 22

Condições de reacção
1.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Ethanol ,  Water ;  30 min, rt
1.2 Reagents: Potassium carbonate ;  15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 120 °C
3.1 Reagents: Iron ,  Bromine Solvents: Dichloromethane ;  -78 °C; -78 °C → 0 °C; 4 h, 0 °C
Referência
Isolation, synthesis, and neurite outgrowth-promoting activity of illicinin A from the flowers of Illicium anisatum
Takaoka, Shigeki; et al, Tetrahedron, 2009, 65(40), 8354-8361

Método de produção 23

Condições de reacção
1.1 -
2.1 -
3.1 Reagents: Bromine
Referência
Biphenyl derivatives, their preparation, and antihepatopathic agents containing them
, World Intellectual Property Organization, , ,

Método de produção 24

Condições de reacção
1.1 Catalysts: Amberlyst 15E Solvents: Benzene ;  18 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 70 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol ;  2 h, rt
3.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Chloroform ;  24 h, rt
4.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  overnight, 110 °C
Referência
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Raw materials

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Preparation Products

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:81474-46-6)4-BROMO-7-METHOXY-BENZO[1,3]DIOXOLE-5-CARBOXYLIC ACID METHYL ESTER
Número da Ordem:sfd14805
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:37
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:81474-46-6)Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
Número da Ordem:A13168
Estado das existências:in Stock
Quantidade:1g/5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 03:59
Preço ($):172.0/516.0
E- mail:sales@amadischem.com

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Literatura Relacionada

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:81474-46-6)4-BROMO-7-METHOXY-BENZO[1,3]DIOXOLE-5-CARBOXYLIC ACID METHYL ESTER
sfd14805
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
E- mail
Amadis Chemical Company Limited
(CAS:81474-46-6)Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
A13168
Pureza:99%/99%
Quantidade:1g/5g
Preço ($):172.0/516.0
E- mail